CTP is synthesized from uridine triphosphate through the action of CTP synthetase, an enzyme that catalyzes the transfer of an amide nitrogen from glutamine to uridine triphosphate. This reaction is ATP-dependent and occurs in the cytosol of cells. CTP is classified under nucleotides, specifically as a pyrimidine nucleotide due to its structure, which includes a pyrimidine base (cytosine), a ribose sugar, and three phosphate groups .
CTP synthesis primarily occurs through two pathways: the de novo pathway and the salvage pathway.
CTP consists of three main components: a pyrimidine base (cytosine), a ribose sugar, and three phosphate groups.
The molecular structure allows CTP to participate in various biochemical reactions, particularly those involving energy transfer and signaling within cells .
CTP participates in several key reactions:
The mechanism of action for CTP primarily revolves around its role as a substrate in various enzymatic reactions:
The availability of CTP directly influences these processes; thus, cellular levels must be tightly regulated.
CTP exhibits several notable physical and chemical properties:
These properties make CTP suitable for its roles in biological systems where it must remain available for rapid incorporation into nucleic acids and other biomolecules .
CTP has significant applications in various scientific fields:
CTOP (Chemical Abstract Service Registry Number 103429-31-8) is a cyclic octapeptide with the systematic name H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂. It belongs to the peptide class of compounds and functions as a highly selective μ-opioid receptor antagonist. Its molecular formula is C₅₀H₆₇N₁₁O₁₁S₂, with a molecular weight of 1062.28 g/mol [4] [7]. The structure features a disulfide bond between the cysteine (position 2) and penicillamine (3-mercaptovaline, position 7) residues, an ornithine residue at position 5, and a C-terminal threonine amidation [1] [7]. Stereochemistry is critical to its function, with specified D-configurations at residues 1 (D-Phe) and 4 (D-Trp) in its isomeric form [1].
In academic research, CTOP is primarily employed to investigate μ-opioid receptor-mediated physiological pathways. Its binding affinity (Ki = 0.96 nM for μ-opioid receptors versus >10,000 nM for δ-opioid receptors) enables precise receptor modulation without cross-reactivity [4]. Studies focus on neuronal potassium current regulation, behavioral responses following central administration, and receptor trafficking dynamics [4] [7].
Table 1: Structural Characteristics of CTOP
Property | Description |
---|---|
Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ |
Molecular Weight | 1062.28 g/mol |
Key Residues | Ornithine (position 5), Penicillamine (position 7), C-terminal Thr amidation |
Disulfide Bond | Between Cys² and Pen⁷ |
Stereochemistry | D-Phe¹, D-Trp⁴ |
IUPAC Name | Not provided in sources; structure represented via SMILES/InChI |
CTOP emerged during a transformative period in academic drug discovery (late 1980s–1990s), when universities intensified peptide-based neuropharmacology research. Its development coincided with advancements in solid-phase peptide synthesis (SPPS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise conformational analysis of disulfide-bonded peptides [1] [7]. This technological foundation allowed researchers to optimize CTOP’s receptor selectivity.
Academic-industrial collaboration proved pivotal for CTOP’s characterization. As evidenced by large-scale studies of 798 academic drug discovery projects (1991–2015), compounds transitioning to clinical phases involved industry partnerships in 100% of Phase III/NDA stages [2]. While specific industrial partners for CTOP are unnamed in the sources, its inclusion in commercial compound libraries (e.g., Guide to Pharmacology, TargetMol) reflects institutional knowledge transfer mechanisms. These platforms standardize access to complex peptides, facilitating global research reproducibility [1] [4] [7].
Table 2: Academic Drug Development Success Rates (1991–2015) [2]
Development Phase | Overall Success Rate | Success Rate with Industry Collaboration |
---|---|---|
Phase I | 75% (139/185) | 78% (79/101) |
Phase II | 50% (38/76) | 54% (32/58) |
Phase III | 59% (17/29) | 100% (17/17) |
NDA/BLA | 88% (14/16) | 100% (14/14) |
CTOP’s industrial significance lies in its utility as a research tool for validating drug targets and refining screening assays. In quantitative high-throughput screening (qHTS), it serves as a reference compound for profiling opioid receptor selectivity of novel therapeutics. The National Toxicology Program’s 1,408-compound library exemplifies this approach, where cytotoxicant profiling across 13 cell types identifies species-specific receptor interactions [8]. CTOP’s μ-opioid specificity helps distinguish receptor-mediated toxicity from off-target effects in such panels.
Furthermore, CTOP underpins standardization in bioactivity databases. Resources like Guide to Pharmacology [1] [7] and PubChem (where it appears under CID 2884 and 5311058) use its curated stereochemical and binding data to benchmark new opioid compounds. This supports regulatory-grade characterization required for industrial drug submissions. The compound’s rigid structure also aids computational chemistry efforts, enabling molecular docking studies to refine predictive models of receptor antagonism [4] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4